![molecular formula C9H16ClNO2 B2654466 Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride CAS No. 2247103-52-0](/img/structure/B2654466.png)

Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

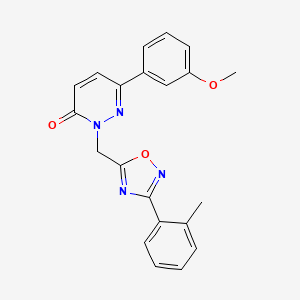

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound “methyl (3R)-pyrrolidine-3-carboxylate hydrochloride”, the InChI code is "1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1" . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The related compound “methyl (3R)-pyrrolidine-3-carboxylate hydrochloride” has a molecular weight of 165.62 . It is a white to yellow solid at room temperature .Scientific Research Applications

Synthesis Methods

- Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : A study by Seo et al. (1994) outlines the synthesis of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives from the oxalylation of enamine, followed by nucleophilic addition, highlighting methods for creating complex cyclic compounds Seo Won-Jun, C. Jung, Seung-Ju Choi, Young-Kyu Park, Tae-Heung Kim, Sang-kyu Lee, 1994.

Chemical Transformations

- Cycloaddition of Alkenes : Bubnov et al. (2015) investigated the cycloaddition of alkenes to 4-Aroyl-1H-pyrrole-2,3-diones, a process yielding substituted pyrano[4,3-b]pyrroles, demonstrating the versatility in functionalizing pyrrole derivatives for various chemical applications N. V. Bubnov, E. Stepanova, M. V. Dmitriev, A. N. Maslivets, 2015.

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of Pyridine-Derived Schiff Bases : Al-Omar and Amr (2010) synthesized a series of pyridine-bridged bis-carboxamide Schiff bases, starting from pyridinedicarbonyl dichloride, and evaluated their antimicrobial properties. This research highlights the potential pharmaceutical applications of cyclic compounds M. Al-Omar, A. Amr, 2010.

Material Science Applications

- Polyimides with Poly Alicyclic Structure : Itamura et al. (1993) explored the synthesis of soluble polyimides from bicyclo[2.2.2]oct-7-ene-derived tetracarboxylic dianhydrides, demonstrating applications in creating materials with high thermal stability and solubility in polar solvents S. Itamura, Masao Yamada, S. Tamura, Toshihiko Matsumoto, T. Kurosaki, 1993.

Safety and Hazards

Properties

IUPAC Name |

methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGAYPKHZQNOJT-CGJXVAEWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCCC2CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H]2CCC[C@H]2CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)

![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2654404.png)